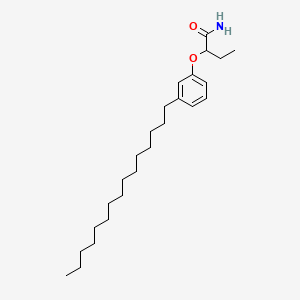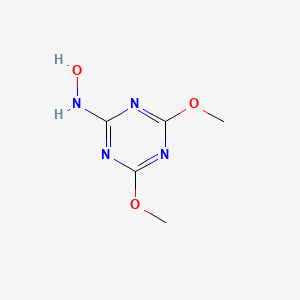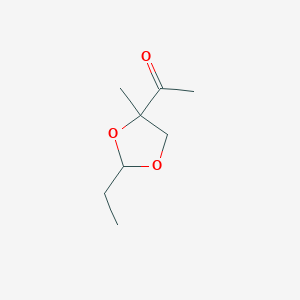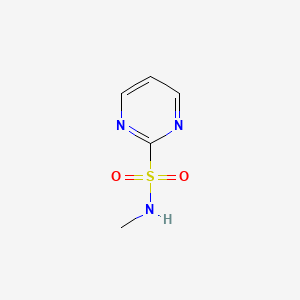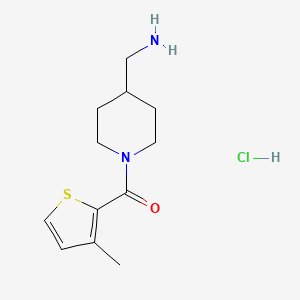![molecular formula C6H12N2O B13963401 2-Oxa-6,8-diazabicyclo[3.2.2]nonane CAS No. 85631-97-6](/img/structure/B13963401.png)
2-Oxa-6,8-diazabicyclo[3.2.2]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-6,8-diazabicyclo[322]nonane is a bicyclic compound with the molecular formula C6H12N2O It is characterized by its unique structure, which includes an oxygen atom and two nitrogen atoms within a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-6,8-diazabicyclo[3.2.2]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with an epoxide. The reaction conditions often require the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-6,8-diazabicyclo[3.2.2]nonane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an amine or alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-Oxa-6,8-diazabicyclo[3.2.2]nonane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-Oxa-6,8-diazabicyclo[3.2.2]nonane exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or receptors, and influencing their activity. The pathways involved may include enzyme inhibition or activation, receptor modulation, and other biochemical interactions .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: This compound has a similar bicyclic structure but lacks the oxygen atom present in 2-Oxa-6,8-diazabicyclo[3.2.2]nonane.
6,8-Diazabicyclo[3.2.2]nonane: Similar in structure but without the oxygen atom, leading to different chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of the oxygen atom within its bicyclic framework. This structural feature imparts distinct chemical properties, such as increased polarity and the ability to participate in hydrogen bonding, which can influence its reactivity and interactions with other molecules .
Properties
CAS No. |
85631-97-6 |
|---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-oxa-6,8-diazabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C6H12N2O/c1-2-9-6-4-7-5(1)3-8-6/h5-8H,1-4H2 |
InChI Key |
MKUYTWGUOPUKJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2CNC1CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


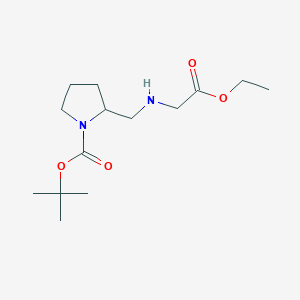
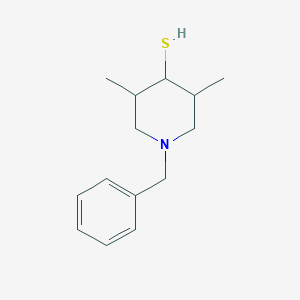

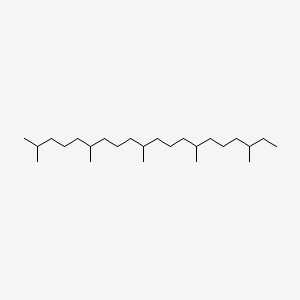
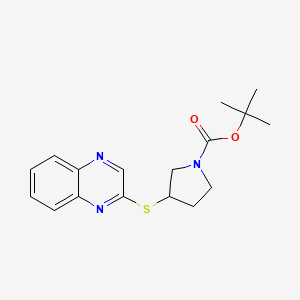
![1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B13963349.png)
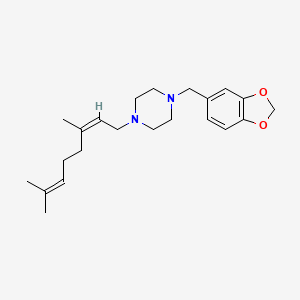

![2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide](/img/structure/B13963382.png)
